5-methyl-N-(2-phenylethyl)furan-2-carboxamide
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Overview
Description
5-methyl-N-(2-phenylethyl)furan-2-carboxamide is a compound belonging to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . The compound’s structure includes a furan ring, which is a five-membered aromatic ring with one oxygen atom, and a carboxamide group attached to a phenylethyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-phenylethyl)furan-2-carboxamide typically involves the reaction of 5-methylfuran-2-carboxylic acid with 2-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-phenylethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of substituted furan derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted furan derivatives, amines, and carboxylic acid derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-methyl-N-(2-phenylethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex furan derivatives with potential biological activities.
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anti-inflammatory, and anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-phenylethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity. The phenylethyl side chain may enhance the compound’s binding affinity to its targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Carboxine: A furan carboxamide fungicide used in agriculture.
Oxicarboxine: Another fungicide with a similar structure.
Boscalid: A broad-spectrum fungicide with a furan carboxamide structure.
Uniqueness
5-methyl-N-(2-phenylethyl)furan-2-carboxamide is unique due to its specific substitution pattern on the furan ring and the presence of a phenylethyl side chain. This structural uniqueness may contribute to its distinct biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C14H15NO2 |
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Molecular Weight |
229.27 g/mol |
IUPAC Name |
5-methyl-N-(2-phenylethyl)furan-2-carboxamide |
InChI |
InChI=1S/C14H15NO2/c1-11-7-8-13(17-11)14(16)15-10-9-12-5-3-2-4-6-12/h2-8H,9-10H2,1H3,(H,15,16) |
InChI Key |
JJKWOSMLEYFTGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NCCC2=CC=CC=C2 |
Origin of Product |
United States |
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